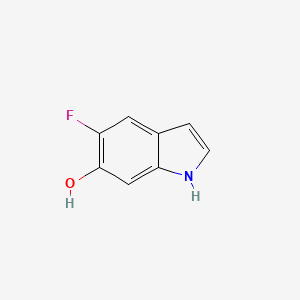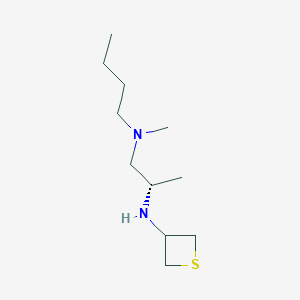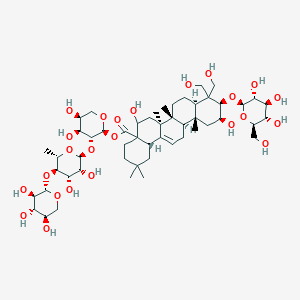
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyanotetrahydropyran ring, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves several steps. One common method includes the reaction of a suitable pyran derivative with tert-butyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Scientific Research Applications
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is used in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanotetrahydropyran ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate: This compound has a similar structure but with an oxo group instead of a cyanotetrahydropyran ring.
tert-Butyl carbamate: A simpler compound with only the tert-butyl and carbamate groups, lacking the pyran ring.
tert-Butyl(5-halo-2H-pyran-3-yl)carbamate: This compound includes a halogen substituent on the pyran ring, which can alter its reactivity and properties.
The unique combination of the cyanotetrahydropyran ring and the carbamate group in this compound makes it distinct from these similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl N-(5-cyanooxan-3-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-9-4-8(5-12)6-15-7-9/h8-9H,4,6-7H2,1-3H3,(H,13,14) |
InChI Key |
UCPORZVNQYIJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)

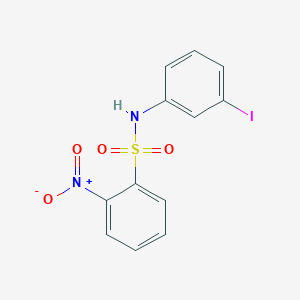


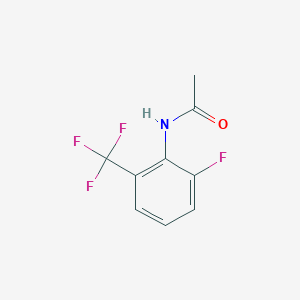
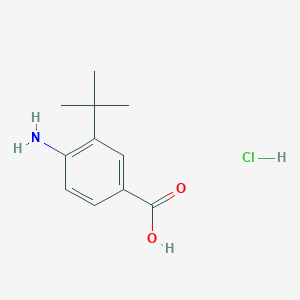
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
